molecular formula C21H36O12S4 B12225113 Thiophene, 3,3',3'',3'''-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1',1',1'',1'',1''',1'''-octaoxide CAS No. 25935-88-0

Thiophene, 3,3',3'',3'''-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1',1',1'',1'',1''',1'''-octaoxide

Cat. No.: B12225113
CAS No.: 25935-88-0
M. Wt: 608.8 g/mol
InChI Key: UCXMXIJZQBBGSX-UHFFFAOYSA-N
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Description

Thiophene, 3,3’,3’‘,3’‘’-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1’,1’,1’‘,1’‘,1’‘’,1’‘’-octaoxide] is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its multiple tetrahydrothiophene units linked through a neopentanetetrayltetraoxy core, making it a unique and highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 3,3’,3’‘,3’‘’-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1’,1’,1’‘,1’‘,1’‘’,1’‘’-octaoxide] typically involves multi-step organic reactions. The process begins with the formation of the tetrahydrothiophene units, which are then linked through the neopentanetetrayltetraoxy core. Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) and various oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the tetrahydrothiophene units and the neopentanetetrayltetraoxy core.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3,3’,3’‘,3’‘’-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1’,1’,1’‘,1’‘,1’‘’,1’‘’-octaoxide] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include thiophene 1,1-dioxides, thiophene 1-oxides, and various substituted thiophene derivatives .

Scientific Research Applications

Thiophene, 3,3’,3’‘,3’‘’-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1’,1’,1’‘,1’‘,1’‘’,1’‘’-octaoxide] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiophene, 3,3’,3’‘,3’‘’-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1’,1’,1’‘,1’‘,1’‘’,1’‘’-octaoxide] involves its interaction with molecular targets through its sulfur-containing heterocyclic structure. The compound can participate in various biochemical pathways, including oxidative desulfurization and electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 3,3’,3’‘,3’‘’-(neopentanetetrayltetraoxy)tetrakis[tetrahydro-, 1,1,1’,1’,1’‘,1’‘,1’‘’,1’‘’-octaoxide] is unique due to its highly functionalized structure, which provides multiple reactive sites and enhances its versatility in various chemical and industrial applications.

Properties

CAS No.

25935-88-0

Molecular Formula

C21H36O12S4

Molecular Weight

608.8 g/mol

IUPAC Name

3-[3-(1,1-dioxothiolan-3-yl)oxy-2,2-bis[(1,1-dioxothiolan-3-yl)oxymethyl]propoxy]thiolane 1,1-dioxide

InChI

InChI=1S/C21H36O12S4/c22-34(23)5-1-17(9-34)30-13-21(14-31-18-2-6-35(24,25)10-18,15-32-19-3-7-36(26,27)11-19)16-33-20-4-8-37(28,29)12-20/h17-20H,1-16H2

InChI Key

UCXMXIJZQBBGSX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OCC(COC2CCS(=O)(=O)C2)(COC3CCS(=O)(=O)C3)COC4CCS(=O)(=O)C4

Origin of Product

United States

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